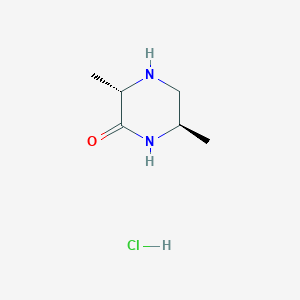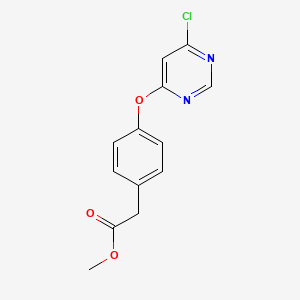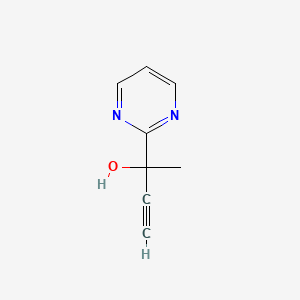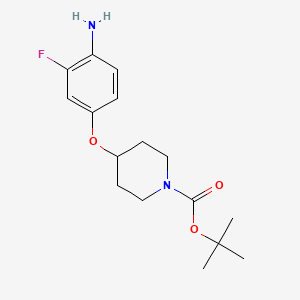
(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride
Overview
Description
(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride, also known as DMPH, is a potent and selective inhibitor of monoamine oxidase-A (MAO-A). This compound has been extensively studied in the past few decades and has been found to have a wide range of potential applications in laboratory experiments, scientific research, and drug development.
Scientific Research Applications
Antibacterial Activity
Research conducted on the secondary metabolites of the endophytic fungus Purpureocillium lilacinum isolated from Mangrove Sonneratia alba revealed compounds related to (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride. These compounds, belonging to the diketopiperazines group, demonstrated narrow-spectrum antibacterial activity against Gram-positive bacteria Bacillus megaterium (Bara et al., 2020).
Synthesis and Molecular Structure
The synthesis and study of the molecular and crystal structure of 1-organosulfonyl-2-sila-5-piperazinones, which are related to (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride, have been reported. These compounds have potential applications in various synthetic transformations (Shipov et al., 2013).
Peptidomimetics Building Blocks
A study on the synthesis of substituted chiral piperazinones as building blocks for peptidomimetics has been conducted. These compounds, derived from D-glucosamine hydrochloride and L-amino acid derivatives, are valuable for the synthesis of peptidomimetics (Kolter et al., 1995).
Antiviral Research
The compound (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride has been studied for its potential role in antiviral therapy. Research on analogues of this compound has demonstrated inhibition of the HIV-1 reverse transcriptase enzyme, highlighting its potential in HIV treatment (Romero et al., 1994).
Anticancer Potential
Piperazinediones, a class to which (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride belongs, have been shown to exhibit antitumor activity against various cancers, including Lewis lung carcinoma and leukemia. They have also been utilized in clinical trial combination therapies (Mancilla et al., 2002).
Luminescent Properties
Studies on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, such as (3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride, have been conducted. These compounds show promise in applications related to fluorescence and pH probes (Gan et al., 2003).
properties
IUPAC Name |
(3S,6R)-3,6-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-3-7-5(2)6(9)8-4;/h4-5,7H,3H2,1-2H3,(H,8,9);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTNLEPFUYOFMH-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](C(=O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R)-3,6-dimethyl-2-piperazinone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















